N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
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Overview
Description
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Phenylethenyl Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]amino]benzamide: Lacks the sulfonyl group, which may result in different biological activity.
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid: Contains a carboxylic acid group instead of an amide, potentially altering its chemical properties and reactivity.
Uniqueness
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is unique due to the presence of both the sulfonamide and phenylethenyl groups, which can confer specific chemical and biological properties. The combination of these functional groups may result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-19-8-4-5-9-20(19)23-21(25)17-10-12-18(13-11-17)24-28(26,27)15-14-16-6-2-1-3-7-16/h1-15,24H,(H,23,25)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVTSXCKJIELM-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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